molecular formula C10H6ClN3O3 B2796157 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine CAS No. 219928-47-9

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

Cat. No. B2796157
CAS RN: 219928-47-9
M. Wt: 251.63
InChI Key: JROXDVIQEAWJMJ-UHFFFAOYSA-N
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Description

“2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine” is a chemical compound with the molecular formula C10H6ClN3O3 . It has an average mass of 251.626 Da and a monoisotopic mass of 251.009766 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Hydroxy-3-nitropyridine reacts with phosphorus pentachloride and phosphoryl chloride to yield 2-chloro-3-nitropyridine . Additionally, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine” can be analyzed using various spectroscopic techniques. For instance, the compound has free spectra including 3 NMR and 1 FTIR .

Scientific Research Applications

Synthesis of Imidazo[4,5-b]pyridine Skeleton

The compound is used in the synthesis of an Imidazo[4,5-b]pyridine skeleton via a tandem reaction in H2O-IPA medium . This method is considered efficient, clean, and simple .

Use in Green Chemistry

The synthesis pathway of the Imidazo[4,5-b]pyridine skeleton from 2-Chloro-3-nitropyridine is considered green and superior compared to other reported procedures . It uses environmentally benign H2O-IPA as a green solvent .

Role in Medicinal Chemistry

Imidazo[4,5-b]pyridines, which can be synthesized from 2-Chloro-3-nitropyridine, play a crucial role in medicinal chemistry . They modulate the functions of receptors or enzymes in living systems, which is very important for studying biology and the treatment of diseases .

4. Use in the Synthesis of Trifluoromethylpyridines 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is used in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .

Use in Crop Protection

Trifluoromethylpyridines, synthesized from 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

6. Use in Pharmaceutical and Veterinary Industries Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

7. Reactivity with Phosphorus Pentachloride and Phosphoryl Chloride 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine reacts with phosphorus pentachloride and phosphoryl chloride to yield 2-chloro-3-nitropyridine .

Synthesis of Other Compounds

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is used in the synthesis of 3-nitro-2-pyridyl β-D-galactoside, 3-nitro-2-pyridyl N-acetyl-β-D-glucosaminide, and 5-amino-6-chloro-3-iodopyridine .

properties

IUPAC Name

2-chloro-3-(5-nitropyridin-2-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-10-8(2-1-5-12-10)17-9-4-3-7(6-13-9)14(15)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROXDVIQEAWJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

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